molecular formula C17H20 B14418545 3-Benzylidene-7-methylidenebicyclo[3.3.1]nonane CAS No. 85513-88-8

3-Benzylidene-7-methylidenebicyclo[3.3.1]nonane

Katalognummer: B14418545
CAS-Nummer: 85513-88-8
Molekulargewicht: 224.34 g/mol
InChI-Schlüssel: DARXUMYJAKIHEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Benzylidene-7-methylidenebicyclo[331]nonane is a complex organic compound characterized by its unique bicyclic structure This compound is part of the bicyclo[331]nonane family, which is known for its diverse chemical properties and applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylidene-7-methylidenebicyclo[3.3.1]nonane typically involves multiple steps, starting from simpler bicyclic precursors. One common method involves the reaction of 7-methylidenebicyclo[3.3.1]nonan-3-one with benzylidene derivatives under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include large-scale reactions in controlled environments, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Benzylidene-7-methylidenebicyclo[3.3.1]nonane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

3-Benzylidene-7-methylidenebicyclo[3.3.1]nonane has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in the development of biologically active compounds with potential therapeutic effects.

    Medicine: Research into its potential as an anticancer agent or other medicinal applications is ongoing.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 3-Benzylidene-7-methylidenebicyclo[3.3.1]nonane exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

  • 7-methylidenebicyclo[3.3.1]nonan-3-one
  • 3,7-dimethylenebicyclo[3.3.1]nonane
  • 9-oxa-3,7-dithiabicyclo[3.3.1]nonane

Comparison: 3-Benzylidene-7-methylidenebicyclo[33

Eigenschaften

CAS-Nummer

85513-88-8

Molekularformel

C17H20

Molekulargewicht

224.34 g/mol

IUPAC-Name

3-benzylidene-7-methylidenebicyclo[3.3.1]nonane

InChI

InChI=1S/C17H20/c1-13-7-15-10-16(8-13)12-17(11-15)9-14-5-3-2-4-6-14/h2-6,9,15-16H,1,7-8,10-12H2

InChI-Schlüssel

DARXUMYJAKIHEA-UHFFFAOYSA-N

Kanonische SMILES

C=C1CC2CC(C1)CC(=CC3=CC=CC=C3)C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.